Cas no 40298-32-6 (Benzyl 2-(methylamino)acetate hydrochloride)

Benzyl 2-(methylamino)acetate hydrochloride structure
40298-32-6 structure
Product Name:Benzyl 2-(methylamino)acetate hydrochloride
CAS No:40298-32-6
MF:C10H14ClNO2
MW:215.676661968231
MDL:MFCD00191014
CID:328717
PubChem ID:18618415
Update Time:2025-07-21

Benzyl 2-(methylamino)acetate hydrochloride Chemical and Physical Properties

Names and Identifiers

    • Benzyl 2-(methylamino)acetate hydrochloride
    • Sarcosine benzyl ester hydrochloride
    • Glycine, N-methyl-, phenylmethylester, hydrochloride (1:1)
    • H-Sar-OBzl.HCl
    • H-Sar-OBzl·HCl
    • benzyl sarcosinate*HCl
    • H-Sar-OBzl*HCl
    • N-methylglycine benzyl ester hydrochloride
    • Sarkosin-benzylester,Hydrochlorid
    • Sar-OBzl*HCl
    • Benzyl methylglycinate hydrochloride
    • benzyl 2-(methylamino)acetate;hydrochloride
    • D74105
    • AKOS016010230
    • MFCD00191014
    • H-Sar-OBzl HCl
    • IKVSQXCDEBTOMO-UHFFFAOYSA-N
    • AM82643
    • SY123454
    • SCHEMBL4098661
    • Benzyl2-(methylamino)acetatehydrochloride
    • sarcosine-benzylester hydrochloride
    • 40298-32-6
    • CS-0079911
    • H-Sar-OBzl-HCl
    • AS-10336
    • Glycine, N-methyl-, phenylmethyl ester, hydrochloride
    • FT-0698387
    • Sarcosinebenzylesterhydrochloride
    • DTXSID90595177
    • EN300-7415073
    • Benzyl N-methylglycinate--hydrogen chloride (1/1)
    • sarcosine benzylester-hydrochloride
    • Benzyl 2-(Methylamino)acetate HCl
    • MDL: MFCD00191014
    • Inchi: 1S/C10H13NO2.ClH/c1-11-7-10(12)13-8-9-5-3-2-4-6-9;/h2-6,11H,7-8H2,1H3;1H
    • InChI Key: IKVSQXCDEBTOMO-UHFFFAOYSA-N
    • SMILES: Cl.O(C(CNC)=O)CC1C=CC=CC=1

Computed Properties

  • Exact Mass: 215.07100
  • Monoisotopic Mass: 215.0713064g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 5
  • Complexity: 153
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 38.3Ų

Experimental Properties

  • Melting Point: 178-179 °C (decomposition) (methanol ethyl ether )
  • PSA: 38.33000
  • LogP: 2.14210

Benzyl 2-(methylamino)acetate hydrochloride Customs Data

  • HS CODE:2922499990
  • Customs Data:

    China Customs Code:

    2922499990

    Overview:

    2922499990 Other amino acids and their esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    P.Imported animals and plants\Quarantine of animal and plant products
    Q.Outbound animals and plants\Quarantine of animal and plant products
    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food
    M.Import commodity inspection
    N.Export commodity inspection

    Summary:

    HS:2922499990 other amino-acids, other than those containing more than one kind of oxygen function, and their esters; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:6.5% General tariff:30.0%

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Benzyl 2-(methylamino)acetate hydrochloride Related Literature

Additional information on Benzyl 2-(methylamino)acetate hydrochloride

Benzyl 2-(methylamino)acetate hydrochloride (CAS No. 40298-32-6): A Comprehensive Overview in Modern Chemical and Pharmaceutical Research

Benzyl 2-(methylamino)acetate hydrochloride, identified by the Chemical Abstracts Service Number (CAS No.) 40298-32-6, is a compound of significant interest in the realm of chemical and pharmaceutical research. This compound, characterized by its hydrochloride salt form, has garnered attention due to its versatile applications in synthetic chemistry, medicinal chemistry, and drug development. The molecular structure of Benzyl 2-(methylamino)acetate hydrochloride comprises a benzyl group attached to an acetic acid derivative with a methylamino substituent, making it a valuable intermediate in the synthesis of various pharmacologically active molecules.

The chemical properties of Benzyl 2-(methylamino)acetate hydrochloride make it particularly useful in the field of organic synthesis. Its reactivity allows for the facile introduction of functional groups, enabling the construction of complex molecular architectures. This property is particularly exploited in the development of novel therapeutic agents, where precise control over molecular structure is paramount. The hydrochloride salt form enhances the solubility and stability of the compound, making it more amenable to various chemical reactions and purification processes.

In recent years, Benzyl 2-(methylamino)acetate hydrochloride has been increasingly utilized in the synthesis of bioactive compounds. One notable area of application is in the development of peptidomimetics, which are designed to mimic the biological activity of natural peptides while avoiding their drawbacks such as rapid degradation and immunogenicity. The benzyl group in Benzyl 2-(methylamino)acetate hydrochloride serves as a protecting group for amino acids during synthetic procedures, allowing for selective modifications and subsequent deprotection steps.

Moreover, Benzyl 2-(methylamino)acetate hydrochloride has found utility in the pharmaceutical industry as a key intermediate in the synthesis of small-molecule drugs. Its structural features make it a suitable precursor for compounds targeting various biological pathways. For instance, derivatives of this compound have been investigated for their potential as kinase inhibitors, which play a crucial role in treating cancers and inflammatory diseases. The methylamino moiety contributes to the pharmacophoric properties of these derivatives, enhancing their binding affinity to target enzymes.

The latest research endeavors involving Benzyl 2-(methylamino)acetate hydrochloride have also explored its role in drug delivery systems. The compound's ability to form stable complexes with other molecules has been leveraged to develop novel formulations that improve drug solubility and bioavailability. Such advancements are critical in overcoming challenges associated with oral administration of poorly soluble drugs, thereby enhancing therapeutic efficacy.

Another emerging application of Benzyl 2-(methylamino)acetate hydrochloride is in the field of materials science. Researchers have utilized this compound as a building block for designing functional materials with unique properties. For example, its incorporation into polymer matrices has led to the development of biodegradable materials with controlled degradation rates, which are particularly useful in medical implants and tissue engineering applications.

The synthetic methodologies for preparing Benzyl 2-(methylamino)acetate hydrochloride have also seen significant advancements. Modern synthetic techniques, such as catalytic asymmetric hydrogenation and flow chemistry, have enabled more efficient and environmentally friendly production processes. These innovations not only improve yield but also minimize waste generation, aligning with the principles of green chemistry.

In conclusion, Benzyl 2-(methylamino)acetate hydrochloride (CAS No. 40298-32-6) is a multifaceted compound with broad applications across multiple scientific disciplines. Its role as an intermediate in pharmaceutical synthesis, its utility in peptidomimetic design, and its potential in drug delivery systems underscore its importance in modern chemical and pharmaceutical research. As research continues to uncover new applications and synthetic strategies for this compound, its significance is expected to grow even further.

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